Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate
Overview
Description
Scientific Research Applications
Synthesis of Antitumor Agents
Research has demonstrated the use of similar compounds in the synthesis of new classes of antitumor agents. For instance, the synthesis of thioether phospholipids, which represent a new class of antitumor agents, involved complex synthetic routes starting from related compounds. This process highlights the potential of such compounds in the development of cytostatic/cytotoxic derivatives with applications in cancer therapy (Bosies et al., 1987).
Crystal Packing and Molecular Interactions
Another area of research focuses on the crystal packing and molecular interactions involving similar compounds. For example, Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibited rare non-hydrogen bonding interactions of N⋯π and O⋯π types in its crystal structure. These findings contribute to our understanding of molecular interactions and can inform the design of new materials and compounds (Zhang et al., 2011).
Enzymatic Resolution in Synthesis
The compound has also been involved in studies related to enzymatic resolution, which is a crucial technique in the synthesis of chiral compounds. For example, the enzymatic hydrolysis of Ethyl-3-hydroxy-3-phenylpropanoate, a compound with a similar structure, was enhanced by the use of an ultrasound bath, showcasing the potential of such compounds in facilitating more efficient and environmentally friendly chemical syntheses (Ribeiro et al., 2001).
Antibacterial Properties
Compounds similar to Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate have been explored for their antibacterial properties. For instance, bromophenols isolated from marine algae exhibited significant antibacterial activity, suggesting that structurally related compounds might also possess valuable antimicrobial properties that could be harnessed in medical and pharmaceutical applications (Xu et al., 2003).
Mechanism of Action
Target of Action
The primary target of Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate is the Melanocortin 4 Receptor (MC4R) . MC4R plays a crucial role in body weight regulation and energy homeostasis .
Mode of Action
This compound acts as an antagonist to the MC4R . It binds to the receptor and inhibits its activation, thereby modulating the signaling pathways associated with it .
Biochemical Pathways
The compound’s action on MC4R affects the melanocortin pathway . This pathway involves the activation of MC4R by pro-opiomelanocortin (POMC)-derived melanocyte-stimulating hormones (MSH) and its inactivation by the compound .
Pharmacokinetics
The compound’s effects on tumor-induced weight loss in mice following peripheral administration suggest it may have good bioavailability .
Result of Action
The antagonistic action of this compound on MC4R can lead to an increase in body weight and/or food intake in several rodent models . This suggests that the compound could potentially be used to treat conditions associated with involuntary weight loss .
Properties
IUPAC Name |
ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6,10,14H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUSVUEVLMEEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)Br)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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